molecular formula C22H19FN2O3S B3616104 N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide

N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide

Cat. No. B3616104
M. Wt: 410.5 g/mol
InChI Key: YXKYYDULMVMBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide, commonly known as FMISO, is a chemical compound that has been widely used in scientific research for the past few decades. FMISO is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging to detect hypoxia (low oxygen levels) in tissues.

Mechanism of Action

FMISO is a radiopharmaceutical agent that is taken up by cells in hypoxic areas. The compound is then metabolized by the cells, and the resulting metabolites emit positrons, which can be detected by N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide imaging. The amount of FMISO uptake in hypoxic areas is proportional to the degree of hypoxia in those areas.
Biochemical and Physiological Effects:
FMISO has been shown to be safe and well-tolerated in humans. The compound is rapidly cleared from the body, with most of the radioactivity being excreted in the urine within a few hours of administration. FMISO has no known biochemical or physiological effects, other than its ability to bind to hypoxic cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMISO is its ability to detect hypoxia in tissues with high sensitivity and specificity. The compound is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to the use of FMISO in lab experiments. The compound has a short half-life, which means that imaging must be done soon after administration. In addition, FMISO is a radiopharmaceutical agent, which means that it requires specialized equipment and facilities for handling and disposal.

Future Directions

There are several future directions for the use of FMISO in scientific research. One area of interest is the use of FMISO to study the effects of hypoxia on cancer cells. By identifying hypoxic areas in tumors, researchers can develop new treatments that target these areas specifically. Another area of interest is the use of FMISO to study the effects of hypoxia on the brain. By identifying hypoxic areas in the brain, researchers can develop new treatments for stroke and other brain disorders. Finally, there is potential for the development of new radiopharmaceutical agents that are more specific and sensitive than FMISO, which could lead to even better detection and treatment of hypoxia in tissues.

Scientific Research Applications

FMISO has been widely used in scientific research to detect hypoxia in tissues. Hypoxia is a common feature of many diseases, including cancer, stroke, and heart disease. By using FMISO in N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide imaging, researchers can identify hypoxic areas in tissues, which can help in the diagnosis and treatment of these diseases. FMISO has also been used to study the effects of hypoxia on the brain and other organs.

properties

IUPAC Name

N-[2-[(4-fluorophenyl)carbamoyl]phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c1-28-20-13-16(29-2)11-12-18(20)22(27)25-19-6-4-3-5-17(19)21(26)24-15-9-7-14(23)8-10-15/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKYYDULMVMBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide
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N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide
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N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide
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N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide
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N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide
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N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methoxy-4-(methylthio)benzamide

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